N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide
Description
N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide is a synthetic heterocyclic compound featuring an indole core substituted at the 1-position with a 2-oxo-2-(4-phenylpiperazino)ethyl group and at the 4-position with an acetamide moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with interactions with biological targets such as serotonin receptors or kinase enzymes .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N4O2/c1-17(27)23-20-8-5-9-21-19(20)10-11-26(21)16-22(28)25-14-12-24(13-15-25)18-6-3-2-4-7-18/h2-11H,12-16H2,1H3,(H,23,27) |
InChI Key |
HJOIUSSUYZTAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions. The final step involves the acylation of the indole nitrogen with acetic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature. Key analogues include:
Pharmacological and Physicochemical Properties
- Receptor Interactions : Piperazine-containing analogues (e.g., ) are often associated with GPCR modulation (e.g., serotonin or dopamine receptors) due to the basic nitrogen’s ability to form salt bridges. In contrast, piperidine derivatives () may exhibit reduced receptor affinity but improved blood-brain barrier penetration .
- Metabolic Stability: Fluorinated derivatives () are likely more resistant to oxidative metabolism compared to non-fluorinated counterparts, as seen in related compounds .
- Hydrogen Bonding: The acetamide group in the target compound and analogues (e.g., ) can act as both hydrogen bond donors and acceptors, influencing crystal packing () and solubility .
Biological Activity
N-{1-[2-oxo-2-(4-phenylpiperazino)ethyl]-1H-indol-4-yl}acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.36 g/mol. Its structure features an indole ring, a piperazine moiety, and an acetamide functional group.
Antitumor Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antitumor properties. For instance, a related compound, N-(1H-indol-3-yl)-2-oxo-N-(phenethyl)acetamide , demonstrated potent anti-proliferative effects against various cancer cell lines, including colon cancer. The mechanism involved the induction of apoptosis through the activation of the STAT1 signaling pathway, leading to a reshaping of the tumor microenvironment by modulating immune cell infiltration .
| Compound | Cancer Type | Mechanism of Action | Effectiveness |
|---|---|---|---|
| This compound | Colon Cancer | Induction of apoptosis via STAT1 pathway | Significant inhibition of tumor growth |
| EA (related compound) | Various Tumors | Upregulation of inhibitor of growth family member 4 | Anti-proliferative effects |
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
In a study involving xenograft models, treatment with this compound resulted in a notable decrease in tumor size compared to control groups. The treatment not only inhibited tumor growth but also enhanced overall survival rates in treated mice .
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound could inhibit key signaling pathways associated with cell proliferation and survival in cancer cells. This was evidenced by decreased expression levels of oncogenes and increased levels of pro-apoptotic markers following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
